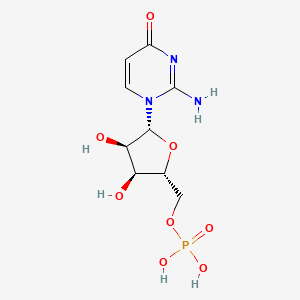

2-Amino-uridine-5'-monophosphate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N3O8P |

|---|---|

Molecular Weight |

323.20 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-4-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C9H14N3O8P/c10-9-11-5(13)1-2-12(9)8-7(15)6(14)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,14-15H,3H2,(H2,10,11,13)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 |

InChI Key |

ONSQLDCEJIIUJS-XVFCMESISA-N |

Isomeric SMILES |

C1=CN(C(=NC1=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |

Canonical SMILES |

C1=CN(C(=NC1=O)N)C2C(C(C(O2)COP(=O)(O)O)O)O |

Origin of Product |

United States |

Molecular Architecture and Conformational Dynamics of 2 Amino Uridine 5 Monophosphate

Stereochemical Considerations and Ribose Conformation

The stereochemistry of 2-Amino-uridine-5'-monophosphate is fundamentally defined by the chirality of the D-ribose sugar. wikipedia.org The IUPAC name, [(2R,3S,4R,5R)-5-(2-amino-4-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate (B84403), precisely describes the spatial arrangement of the substituents around the chiral centers of the ribose ring. nih.gov This specific stereoisomer, D-ribose, is the naturally occurring form found in ribonucleic acids (RNA). wikipedia.org

Below is a table summarizing key stereochemical and conformational details:

| Feature | Description | Source |

| IUPAC Name | [(2R,3S,4R,5R)-5-(2-amino-4-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | nih.gov |

| Chiral Centers | C1', C2', C3', C4' of the D-ribose sugar | wikipedia.org |

| Ribose Pucker | Primarily C3'-endo for ribonucleotides | escholarship.org |

| Glycosidic Bond Conformation | Predominantly anti | escholarship.org |

Base Tautomerism and its Influence on Interaction Potentials

The 2-amino-4-oxopyrimidine base of this compound can exist in different tautomeric forms due to the migration of protons between its nitrogen and oxygen atoms. nih.gov The primary forms are the keto-enol and amino-imino tautomers. nih.govyoutube.com The keto form (lactam) is overwhelmingly predominant under physiological conditions, but the rare enol (lactim) and imino forms can have significant implications for molecular recognition and potential mutagenic events. nih.govrsc.org

The presence of the 2-amino group introduces the possibility of amino-imino tautomerism, where a proton can shift from the exocyclic amino group to a ring nitrogen. youtube.com Similarly, the 4-oxo group can participate in keto-enol tautomerism, converting to a hydroxyl group. youtube.com These tautomeric shifts alter the hydrogen bonding capabilities of the base. For instance, a shift from the canonical amino-keto form to a rare imino or enol form changes the pattern of hydrogen bond donors and acceptors, which can lead to mispairing during nucleic acid replication and transcription. rsc.org The interaction potential of the base is thus directly influenced by its tautomeric state, affecting its ability to form specific hydrogen bonds with other nucleotide bases or with amino acid residues in proteins. nih.gov

The following table outlines the principal tautomeric forms:

| Tautomeric Type | Predominant Form | Rare Form | Consequence of Shift |

| Amino-Imino | Amino (-NH₂) | Imino (=NH) | Alters hydrogen bond donor/acceptor pattern |

| Keto-Enol | Keto (C=O) | Enol (C-OH) | Alters hydrogen bond donor/acceptor pattern |

Phosphodiester Linkage Geometry and Implications for Polymeric Structures

The standard phosphodiester linkage in RNA is a 3'-5' linkage. nih.gov However, the existence of 2'-5' linkages is also possible and has been observed in certain biological contexts. nih.govsemanticscholar.org The type of linkage, whether 3'-5' or 2'-5', significantly impacts the shape and dimensions of the nucleotide repeat unit within a nucleic acid. nih.gov Studies have shown that a nucleotide that is "compact" in a 3',5'-linked nucleic acid can become "extended" in a 2',5'-linked structure, and this is often accompanied by a switch in the preferred ribose pucker. nih.gov For instance, while 3'-ribose in a 2',5' linkage tends to favor a C2'-endo pucker, the 2'-ribose in a 3',5' linkage prefers a C3'-endo conformation. nih.gov The presence of non-canonical 2'-5' linkages can introduce local structural perturbations in an RNA duplex. semanticscholar.org

Key aspects of the phosphodiester linkage are summarized below:

| Linkage Feature | Description | Implication for Polymeric Structures | Source |

| Canonical Linkage | 3'-5' phosphodiester bond | Forms the backbone of standard RNA, dictating helical parameters. | nih.gov |

| Non-canonical Linkage | 2'-5' phosphodiester bond | Alters the shape and stability of the nucleic acid helix. | nih.govsemanticscholar.org |

| Phosphate Group | Site of negative charge and interactions with metal ions and proteins. | Contributes to the overall polyelectrolytic nature of RNA. | nih.gov |

Intramolecular Interactions and Their Contribution to Molecular Stability

The three-dimensional structure and stability of this compound are maintained by a network of intramolecular interactions. These non-covalent forces, though individually weak, collectively contribute to the molecule's preferred conformation.

A significant intramolecular interaction can occur between the pyrimidine (B1678525) base and the ribose sugar. The orientation of the base relative to the sugar is defined by the glycosidic torsion angle. Furthermore, hydrogen bonds can form between the functional groups on the base and the hydroxyl groups of the ribose.

The phosphate group also plays a crucial role in the molecule's interactions. It can form hydrogen bonds with the ribose hydroxyls and can also engage in electrostatic interactions. In larger structures, non-covalent interactions such as base stacking with adjacent nucleotides become a dominant stabilizing force. nih.gov Studies on uridine (B1682114) 5'-monophosphate have shown that its phosphate group is a primary site for interactions with other molecules, including other nucleotides, through ion-dipole and dipole-dipole forces. nih.govresearchgate.net

A summary of key intramolecular interactions is provided in the table below:

| Interacting Groups | Type of Interaction | Contribution to Stability |

| Base and Ribose | Hydrogen bonds, van der Waals forces | Influences the glycosidic bond conformation and overall compactness. |

| Phosphate and Ribose | Hydrogen bonds, electrostatic interactions | Stabilizes the orientation of the phosphate group relative to the sugar. |

| Base Functional Groups | Dipole-dipole interactions | Contributes to the electronic and conformational properties of the pyrimidine ring. |

Enzymatic Recognition and Processing of 2 Amino Uridine 5 Monophosphate

Substrate Specificity of Nucleoside Kinases for 2-Amino-uridine-5'-monophosphate

The formation of this compound from its parent nucleoside, 2-amino-uridine, is catalyzed by nucleoside kinases. In humans, this role is primarily fulfilled by Uridine-Cytidine Kinases (UCKs). wikipedia.orguniprot.org These enzymes are pivotal in the pyrimidine (B1678525) salvage pathway, which recycles uridine (B1682114) and cytidine (B196190). wikipedia.org

Human Uridine-Cytidine Kinases exist as two main isoforms, UCK1 and UCK2. nih.gov While UCK1 is found in various tissues, UCK2 expression is more restricted but is notably overexpressed in many tumor cell lines. wikipedia.org Both enzymes phosphorylate uridine and cytidine to their respective monophosphates (UMP and CMP) and are known for their broad substrate promiscuity, enabling them to activate a variety of clinically relevant nucleoside analogs. wikipedia.orgnih.gov

The ability of UCKs to phosphorylate 2-amino-uridine can be inferred from their known substrate range and active site architecture. Studies have shown that UCKs can phosphorylate analogs with modifications at various positions on the pyrimidine ring, including 2-thiocytidine (B84405) and 4-thiouridine. nih.gov The 2-amino group of 2-amino-uridine is structurally analogous to the 2-oxo group of uridine. Molecular modeling and structural studies of UCK2 reveal that the specificity for uridine versus cytidine is determined by key amino acid residues within the active site. wikipedia.org Specifically, residues like His-117 and Tyr-112 form hydrogen bonds with the nucleobase. wikipedia.org Molecular dynamics simulations further highlight that the ability of active site residues to form a flexible hydrogen-bonding network is critical for accommodating both uridine and cytidine. nih.govnih.gov This flexibility suggests that 2-amino-uridine, which can present a different hydrogen bonding pattern than uridine, would likely be recognized and bound within the active site for phosphorylation.

For instance, the Vmax of purified recombinant UCK2 was found to be 22-fold higher for uridine and 8-fold higher for cytidine compared to UCK1. nih.gov Concurrently, the Km values of UCK1 for uridine and cytidine were approximately 40 times higher than those of UCK2, indicating a much weaker binding affinity. nih.gov This superior efficiency of UCK2 has also been observed with nucleoside analogs like N4-hydroxycytidine (the active metabolite of molnupiravir), where UCK2 displayed a 9-fold higher catalytic efficiency than UCK1. biorxiv.org Given these findings, it is highly probable that 2-amino-uridine is also a substrate for both kinases, with UCK2 being the more potent catalyst for its conversion to this compound.

Interactive Table: Comparative Kinetics of Human UCK1 and UCK2 for Natural Substrates This table summarizes known kinetic parameters to provide context for the expected phosphorylation of 2-amino-uridine.

| Enzyme Isoform | Substrate | Vmax (Relative to UCK1) | Km (Relative to UCK2) | Catalytic Efficiency |

|---|---|---|---|---|

| UCK1 | Uridine | 1x | ~40x | Low |

| UCK2 | Uridine | 22x | 1x | High |

| UCK1 | Cytidine | 1x | ~40x | Low |

| UCK2 | Cytidine | 8x | 1x | High |

Interaction with Nucleoside Monophosphate Kinases (NMPKs)

Following its synthesis, this compound can be further phosphorylated to its diphosphate (B83284) and triphosphate forms by Nucleoside Monophosphate Kinases (NMPKs). nih.gov The key enzyme responsible for the second phosphorylation step in the pyrimidine salvage pathway is UMP-CMP Kinase (also known as UMPK or CMPK1), which converts UMP and CMP to UDP and CDP, respectively. nih.gov

Human UMP-CMP kinase is crucial for supplying the precursors needed for nucleic acid synthesis. nih.gov The catalytic cycle involves the binding of a phosphoryl donor, typically ATP, and the phosphoryl acceptor, in this case, this compound. The enzyme undergoes a significant "induced fit" conformational change, shifting from an open state to a closed state upon binding of both substrates, which creates a catalytically competent active site. nih.gov

Studies on bacterial UMP kinase from Mycobacterium tuberculosis suggest that the catalytic process follows a sequential ordered mechanism, where ATP binds to the enzyme first, followed by the binding of UMP. nih.gov This binding order is likely conserved across species. The presence of the 2-amino group on the pyrimidine ring of this compound is not expected to interfere with the ATP binding site, but it may influence the binding affinity and positioning of the monophosphate substrate itself, potentially altering the kinetic parameters of the phosphoryl transfer reaction compared to the natural substrate UMP. A mitochondrial isoform, UMP-CMPK2, has also been identified, though it shows a preference for deoxyribonucleoside monophosphates, with UMP being a relatively poor substrate. nih.gov

The activity of NMPKs is often subject to tight allosteric regulation to maintain a balanced pool of nucleotides within the cell. Bacterial UMP kinase is a well-studied model for this regulation; its activity is allosterically activated by GTP and inhibited by UTP. nih.govnih.gov This feedback mechanism allows the cell to coordinate the rates of purine (B94841) and pyrimidine synthesis. nih.gov

The inhibitor UTP does not bind to the active site but to a distinct allosteric site. nih.govresearchgate.net This binding induces a conformational change that increases the flexibility of the domain responsible for binding ATP, thereby lowering the enzyme's affinity for its phosphoryl donor and inhibiting the reaction. nih.gov If this compound is successively phosphorylated to 2-amino-uridine-5'-triphosphate, it is plausible that this resulting triphosphate analog could act as an allosteric effector. Due to its structural similarity to UTP, it would be expected to compete for the same allosteric inhibitory site, potentially serving as a feedback inhibitor of the UMP-CMP kinase.

Potential as a Substrate or Inhibitor for Pyrimidine Biosynthesis Enzymes

In addition to its role in the salvage pathway, this compound has the potential to interact with enzymes of the de novo pyrimidine synthesis pathway. This pathway synthesizes UMP from simpler precursors like bicarbonate and aspartate. researchgate.net In humans, the final two steps are catalyzed by a single bifunctional enzyme, UMP synthase (UMPS). nih.govuniprot.org UMPS contains two catalytic domains: orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidine-5'-phosphate decarboxylase (OMPDC). proteopedia.org

The OPRT domain converts orotate to orotidine-5'-monophosphate (OMP), which is then decarboxylated by the OMPDC domain to yield UMP. nih.govwikipedia.org The activity of these domains is known to be inhibited by substrate and product analogs. For example, the OMPDC domain is inhibited by various modified UMP compounds, such as 5-fluoro-UMP, and other nucleotide analogs like xanthosine-5'-monophosphate. researchgate.netproteopedia.org

Given that this compound is an analog of the final product UMP and the intermediate OMP, it is a candidate for being a competitive inhibitor of UMPS. It could potentially bind to the active site of the OPRT domain, competing with orotate, or to the active site of the OMPDC domain, competing with OMP. Such inhibition would disrupt the de novo production of pyrimidines, a mechanism that could be of therapeutic interest. nih.gov

Studies on Uridine Monophosphate Synthase (UMPS)

Uridine Monophosphate Synthase (UMPS) is a bifunctional enzyme in eukaryotes that catalyzes the final two steps in the de novo biosynthesis of pyrimidines. wikipedia.orgnih.gov It contains two distinct catalytic domains: an orotate phosphoribosyltransferase (OPRT) domain and an orotidine-5'-phosphate decarboxylase (OMPDC) domain. wikipedia.orgproteopedia.org The OPRT domain converts orotate to orotidine-5'-monophosphate (OMP), which is then channeled to the OMPDC domain for decarboxylation to form UMP. wikipedia.orguniprot.orgnih.gov

The natural substrate for the decarboxylase domain is OMP. A critical feature of OMP for recognition and catalysis by the OMPDC active site is the carboxyl group at the C6 position of the pyrimidine ring. In contrast, this compound possesses an amino group at the C2 position and lacks the C6 carboxyl group, having a hydrogen instead. This fundamental structural difference makes it an unsuitable substrate for the decarboxylation reaction catalyzed by the OMPDC domain of UMPS. While compounds like 5-fluorouridine-5'-monophosphate can be produced by UMPS from 5-fluoroorotic acid, this is because the fluoro-substituent does not interfere with the essential carboxyl group required for processing. nih.gov

Detailed kinetic studies specifically investigating the binding or inhibition of UMPS by this compound are not extensively documented in the scientific literature, likely because its structure precludes it from being a substrate for the enzyme's natural catalytic function.

Orotidine (B106555) 5'-Monophosphate Decarboxylase (OMPDC) Interactions

The Orotidine 5'-Monophosphate Decarboxylase (OMPDC) domain of UMPS, which also exists as a monofunctional enzyme in some organisms, is renowned for its extraordinary catalytic efficiency, accelerating the decarboxylation of OMP by a factor of 1017. wikipedia.orgpnas.org The catalytic mechanism relies on a precise arrangement of amino acid residues within the active site that destabilize the ground state of the OMP substrate. nih.gov

Structural and mechanistic studies have revealed that the active site creates an environment of electrostatic repulsion between the negatively charged carboxylate group of OMP and a conserved aspartate residue (Asp60 in Bacillus subtilis, Asp91 in Saccharomyces cerevisiae). nih.govnih.gov This repulsion is a key driving force for catalysis, as it is relieved in the transition state of the reaction. nih.gov

Given that this compound lacks the C6-carboxylate group that is central to the catalytic strategy of OMPDC, it cannot undergo the enzymatic decarboxylation that OMP does. nih.govnih.govnih.gov It is therefore not a substrate for OMPDC. While various substrate and transition state analogues have been studied as inhibitors of OMPDC, such as 6-hydroxyuridine 5'-phosphate and barbiturate (B1230296) ribonucleoside-5'-monophosphate, these molecules are designed to mimic features of the natural substrate or its transition state, a role for which this compound is not suited due to its distinct chemical structure. wikipedia.orgpnas.org

Recognition by Nucleic Acid Polymerases and Reverse Transcriptases

The utility of nucleotide analogues often lies in their ability to be recognized and incorporated into nucleic acid chains by polymerases. Studies have investigated the ability of this compound's corresponding nucleoside, isocytidine (B125971), to be utilized by various polymerases, providing a basis for its use in expanding the genetic alphabet.

Elucidation of Active Site Accommodation and Catalytic Efficiency

The enzymatic recognition of isocytidine (iso-C) relies on its ability to form a stable, non-canonical base pair with a partner, typically isoguanosine (B3425122) (iso-G). Research has shown that several polymerases can successfully accommodate the iso-C:iso-G base pair in their active sites and catalyze the incorporation of the corresponding nucleotide triphosphate. nih.gov

A 1993 study systematically evaluated the performance of different polymerases in utilizing templates containing iso-C. The results demonstrated that T7 RNA polymerase, Avian Myeloblastosis Virus (AMV) reverse transcriptase, and the Klenow fragment of DNA polymerase I were all capable of incorporating iso-G opposite iso-C in a template strand. In contrast, T4 DNA polymerase did not show this capability, indicating a degree of specificity among polymerases for this artificial base pair. nih.gov The successful incorporation by multiple polymerases suggests that the geometry of the iso-C:iso-G pair is compatible with the active site of these enzymes, allowing for efficient catalysis of phosphodiester bond formation.

| Polymerase | Incorporation of iso-G opposite template iso-C |

|---|---|

| T7 RNA Polymerase | Yes |

| AMV Reverse Transcriptase | Yes |

| Klenow Fragment (of DNA Polymerase I) | Yes |

| T4 DNA Polymerase | No |

This table summarizes the findings from a study on the enzymatic recognition of the isocytidine (iso-C) and isoguanosine (iso-G) base pair by various polymerases. Data sourced from Biochemistry (1993), 32(39), 10489-96. nih.gov

Impact on Polymerization Fidelity and Processivity

Furthermore, when iso-G was present in the template strand, it directed the incorporation of both iso-C and thymidine (B127349) (as TTP) when the Klenow fragment was the catalyst. This ambiguity reduces the fidelity and reliability of information transfer using the iso-C:iso-G pair with certain enzymes. nih.gov The fidelity of reverse transcriptases, which are known to be inherently error-prone, can be influenced by various factors, and the introduction of modified bases represents a significant challenge to maintaining accuracy during nucleic acid synthesis. nih.govnih.gov

Susceptibility to Nucleases and Phosphatases

The stability of a nucleotide analogue in a biological context is heavily influenced by its susceptibility to degradation by cellular enzymes such as nucleases and phosphatases.

Degradation Pathways and Stability in Biological Research Contexts

In bacterial systems, a key pathway for mRNA degradation is 5'-end-dependent and is initiated by the conversion of a 5'-terminal triphosphate to a monophosphate. nih.govnih.gov This 5'-monophosphorylated state makes the RNA vulnerable to cleavage by endonucleases like RNase E. nih.gov If this compound were incorporated as the 5'-terminal nucleotide of an RNA transcript, it would present a 5'-monophosphate end, potentially making that transcript a direct substrate for this degradation pathway.

The phosphate (B84403) group itself is a target for phosphatases. Non-specific acid phosphatases, for example, can catalyze the removal of the 5'-monophosphate group from nucleotides, although their primary function in nature is often hydrolysis. mdpi.com This enzymatic activity could convert this compound to its corresponding nucleoside, isocytidine.

Regarding the stability of the base itself, it has been noted that derivatives of isocytidine can undergo deamination, particularly under the alkaline conditions often used for deprotection following automated oligonucleotide synthesis. nih.gov This chemical instability could also represent a degradation pathway in certain biological or experimental contexts, converting the isocytidine moiety into a different base and thus altering its pairing properties.

Enzymatic Processing of this compound Remains an Unexplored Area of Research

Despite a thorough review of available scientific literature, detailed information regarding the enzymatic recognition and the mechanistic pathways of hydrolysis for the chemical compound this compound is not presently available. The current body of research primarily focuses on the well-established metabolic pathways of its parent compound, uridine-5'-monophosphate (UMP), and its deoxy derivatives.

The de novo biosynthesis of pyrimidine nucleotides, culminating in the formation of UMP, is a well-documented process. This pathway involves a series of enzymatic steps, with key enzymes such as carbamoyl (B1232498) phosphate synthetase, aspartate transcarbamoylase, dihydroorotase, dihydroorotate (B8406146) dehydrogenase, and the bifunctional UMP synthase playing crucial roles. nih.govnih.govresearchgate.netwikipedia.org UMP synthase itself possesses two distinct catalytic activities: orotate phosphoribosyltransferase and orotidine-5'-phosphate decarboxylase, which catalyze the final two steps in UMP synthesis. nih.gov

Furthermore, the salvage pathways for pyrimidine nucleotide synthesis provide an alternative route for the production of UMP from uridine or uracil (B121893). nih.govwikipedia.orgnih.gov Enzymes central to this pathway include uridine-cytidine kinase, which phosphorylates uridine to UMP, and uracil phosphoribosyltransferase, which converts uracil directly to UMP in the presence of phosphoribosyl pyrophosphate. nih.govashpublications.org The catabolism of UMP is also understood, involving dephosphorylation to uridine by nucleotidases, followed by the action of uridine phosphorylase to yield uracil. researchgate.net

While research has delved into the enzymatic synthesis of various modified nucleoside monophosphates, and has shown that certain kinases can tolerate modifications at the sugar moiety, such as a 2'-amino group on deoxyuridine, this does not directly address the enzymatic processing of a modification on the uracil base itself, as is the case with this compound. mdpi.com

Integration into Nucleic Acid Architectures and Synthetic Genetic Systems

Template-Directed Synthesis with 2-Amino-uridine-5'-monophosphate Monomers

The study of how life's informational polymers, like RNA and DNA, may have first arisen is a central theme in origins-of-life research. Non-enzymatic, template-directed synthesis provides a plausible model for this process, and modified nucleotides such as this compound are key players in these investigations.

The non-enzymatic polymerization of nucleotides is a foundational process in models of a prebiotic "RNA world". mdpi.com In these systems, an existing RNA or DNA strand acts as a template to guide the assembly of activated monomers into a complementary daughter strand without the aid of complex protein enzymes. sdu.dk The efficiency of this copying process is paramount. Studies have shown that activating nucleotides with leaving groups like 2-aminoimidazole can significantly enhance the kinetics and yield of primer extension reactions, allowing for the more effective copying of short RNA templates with varied sequences. nih.gov

The process involves the condensation of activated ribonucleotides, which can form linear products with either 2'-5' or 3'-5' phosphodiester linkages. sdu.dk The regioselectivity of this bond formation is influenced by the nature of the nucleotide; purine (B94841) nucleotides tend to favor the formation of 3',5'-linked products, while pyrimidine (B1678525) nucleotides often result in a majority of 2',5'-linked oligomers. mdpi.com The efficiency of monomer incorporation can be influenced by factors such as the composition of the template strand. For instance, in the polymerization on mixed copolymers, the presence of certain bases can affect the incorporation of others due to non-complementary pairing interactions. nih.gov

While standard Watson-Crick base pairing (A-U and G-C) is the bedrock of genetic information transfer, non-canonical base pairs play crucial roles in the structure and function of RNA. wikipedia.org 2-Amino-uridine, also known as isocytidine (B125971), is of particular interest because of its altered hydrogen bonding pattern compared to uridine (B1682114) or cytidine (B196190).

Investigations have explored its pairing with various analogs. For example, pseudoisocytidine (B1195454) (a C-nucleoside analog of cytosine) has been shown to be incorporated into DNA opposite both guanine (B1146940) and an analog called 6-methoxypurine. nih.gov The ability of 2-aminopurine (B61359) derivatives to form an additional hydrogen bond can significantly increase the stability of a DNA duplex. glenresearch.com Specifically, the modification of an A-T base pair, which normally has two hydrogen bonds, to a 2-amino-A-T base pair results in a more stable three-hydrogen-bond interaction. glenresearch.com This enhanced stability is a key feature exploited in the design of synthetic genetic systems.

Applications in Expanded Genetic Alphabets and Xenonucleic Acids (XNAs)

The four-letter (A, T, G, C) genetic alphabet of natural DNA is remarkably effective, but synthetic biologists have sought to expand it to increase the functional potential of nucleic acids. youtube.com This involves creating new, "unnatural" base pairs that can be replicated and transcribed alongside the natural ones. Xenonucleic acids (XNAs) are DNA or RNA analogues with altered backbones, sugars, or bases, which can offer properties like enhanced stability against degradation. nih.govwikipedia.org

2-Amino-uridine and its derivatives are candidates for inclusion in these expanded systems. The principle behind expanding the genetic alphabet is to create a third base pair that is functionally orthogonal to the natural G-C and A-T pairs. youtube.com This has been achieved with hydrophobic unnatural base pairs that are recognized and replicated by engineered polymerases. youtube.com

XNAs, such as threose nucleic acid (TNA), are being explored for their potential in therapeutics and diagnostics. nih.govnih.gov By combining the nuclease resistance of an XNA backbone like TNA with the increased informational capacity of an expanded alphabet, researchers aim to create novel molecules. nih.gov For instance, the enzymatic synthesis of TNA containing an unnatural base pair has been demonstrated, opening the door to the evolution of highly stable aptamers with new chemical functionalities for therapeutic applications. nih.govwikipedia.org The unique pairing properties of bases like 2-amino-uridine make them valuable components in the ongoing development of these next-generation genetic systems.

Engineering of Polymerases for Novel Nucleobase Recognition

The enzymatic synthesis of nucleic acids containing modified bases is fundamentally dependent on the ability of DNA and RNA polymerases to recognize and incorporate the corresponding nucleoside triphosphates. pnas.orgnih.gov While natural polymerases have evolved to process the four standard nucleotides with high fidelity, many exhibit a degree of promiscuity that can be exploited for the incorporation of unnatural nucleotides. pnas.orgnih.gov However, for efficient and faithful synthesis, polymerases often need to be engineered.

Research has shown that the position and nature of the modification on the nucleobase are critical for acceptance by a polymerase. nih.govacs.org Modifications at the C5 position of pyrimidines are generally well-tolerated as they project into the major groove of the DNA double helix, causing minimal disruption to the polymerase active site. nih.govacs.org While less common, modifications at other positions, such as the C2 position of uridine, require careful selection or engineering of the polymerase.

Structural studies of polymerases in complex with modified nucleotides have provided insights into the mechanisms of recognition. pnas.orgnih.gov These studies reveal that the enzyme's active site can often adapt to accommodate bulky modifications, sometimes through conformational changes in amino acid side chains. pnas.org Family B DNA polymerases, such as those from archaea, have been noted to be generally more accommodating of nucleobase-modified nucleotides than family A polymerases like Taq polymerase. nih.govacs.org

The process of polymerase engineering for a novel nucleobase like 2-amino-uridine triphosphate involves screening existing polymerases for activity or using directed evolution techniques to select for variants with enhanced incorporation efficiency and fidelity. For instance, researchers have successfully demonstrated the simultaneous incorporation of two different modified deoxynucleoside triphosphates—one bearing a primary amino group and another an imidazolyl residue—by Taq polymerase during a polymerase chain reaction (PCR). nih.gov This demonstrates the feasibility of creating complex, functionalized DNA molecules enzymatically. nih.gov

Table 1: Polymerase Activity with Amino-Modified Nucleotides

| Polymerase | Modified Nucleotide(s) | Application | Finding | Reference |

| Taq DNA Polymerase | 5-(E-3-aminopropenyl)-dUTP, 5-(3-aminopropynyl)-dUTP | PCR | These modified nucleotides are effective substrates. | nih.gov |

| Taq DNA Polymerase | C5-imidazolyl-modified dUTP and 3-(aminopropynyl)-7-deaza-dATP | PCR | Demonstrated the first simultaneous incorporation of two distinct functionalized nucleotides (imidazole and amino groups). | nih.gov |

| Klenow Fragment (E. coli DNA Pol I) | 5'-amino-2',5'-dideoxy analogs of A, C, G, U | DNA Synthesis | All tested 5'-amino nucleotide analogs were efficiently incorporated into DNA. | nih.gov |

| Various (Taq, KOD XL, Pwo, etc.) | C5-modified dUTPs with negatively charged side chains | DNA Synthesis | Incorporation success is highly dependent on both the specific polymerase and the nature of the modification. | mdpi.com |

Exploration of Information Storage and Transfer Capabilities

The central dogma of molecular biology describes the flow of genetic information from DNA to RNA to protein. wikipedia.orgwikipedia.org This process relies on the precise pairing of nucleobases. Introducing a modified nucleotide like 2-amino-uridine into a nucleic acid sequence expands the genetic alphabet, creating a synthetic genetic system with the potential for enhanced information storage.

The key to successful information storage and transfer is the ability of the synthetic system to be replicated and transcribed with high fidelity. nih.gov The incorporation of 2-amino-uridine, which can form three hydrogen bonds with adenosine (B11128) (similar to the guanine-cytosine pair), can potentially increase the thermal stability of the resulting duplex. This enhanced stability must be balanced with the ability of polymerases to accurately read the modified base during replication and transcription.

The development of such synthetic genetic systems necessitates a deep understanding of how the modified components interact with the enzymatic machinery of the cell or in vitro system. nih.gov Researchers must ensure that the new, unnatural base pair is not only formed efficiently but is also recognized unambiguously by the relevant polymerases in subsequent rounds of information transfer. nih.govnih.gov The ultimate goal is to create robust systems where the synthetic information can be propagated, maintained, and retrieved as needed, paving the way for applications in long-term data storage and novel biological circuits. nih.govnih.gov

Role in In Vitro Evolution Experiments

In vitro evolution, particularly the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process, is a powerful technique for discovering nucleic acid molecules with specific functions from vast combinatorial libraries. nih.govnih.gov The incorporation of modified nucleotides like this compound is a key strategy for enhancing the outcomes of these experiments. nih.govresearchgate.net

Selection for Functional Nucleic Acid Ligands (Aptamers) Incorporating this compound

Aptamers are single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a wide range of targets with high affinity and specificity. nih.govnih.gov However, the chemical diversity of natural nucleic acids, composed of only four different bases, is limited compared to the 20 amino acids found in proteins. nih.gov

Incorporating modified nucleotides, such as those containing amino groups, into the initial library for a SELEX experiment dramatically increases the chemical and structural diversity available for selection. researchgate.netpnas.org The primary amino group of 2-amino-uridine can participate in hydrogen bonding, electrostatic interactions, and serve as a nucleophile, functionalities not offered by the standard uracil (B121893) base. This expanded functional repertoire allows for the selection of aptamers with:

Enhanced Binding Affinity: The novel functional groups can form more extensive and specific contacts with the target molecule. nih.gov

Improved Specificity: The unique chemical nature of the modified base can lead to more precise recognition of the target, reducing off-target binding.

Increased Nuclease Resistance: Modifications can render the aptamer less susceptible to degradation by cellular enzymes, a crucial feature for therapeutic and diagnostic applications. nih.gov

The process, often termed "modified-SELEX," has been successfully used to generate high-affinity aptamers against challenging targets where selections with standard nucleotides have failed. researchgate.netstanford.edu

Table 2: Research Findings on SELEX with Modified Nucleotides

| Finding | Significance | Reference |

| Increased chemical diversity of libraries leads to aptamers with improved characteristics. | Modified nucleotides expand the functional potential of aptamers beyond that of natural DNA/RNA. | nih.gov |

| Aptamers with two different modified bases (e.g., modified dC and dU) show dramatically enhanced properties. | Combining modifications can provide synergistic benefits in affinity, specificity, and nuclease resistance. | pnas.org |

| Chemical modifications can allow aptamers to fold into unique structures not accessible to natural nucleic acids. | This expands the "shape space" that can be explored during selection, increasing the probability of finding a functional ligand. | researchgate.net |

| Click-chemistry based methods allow for the generation and screening of a wide range of "non-natural" aptamers. | This provides a modular and powerful platform for creating highly functional aptamers for difficult targets. | stanford.edu |

Design of Catalytic Nucleic Acids (Ribozymes) with Modified Residues

Ribozymes are RNA molecules that act as catalysts, much like protein enzymes. wikipedia.org Deoxyribozymes (or DNAzymes) are their DNA counterparts. nih.govuwaterloo.ca The catalytic activity of natural ribozymes is often limited by the chemical functionalities of the four canonical nucleobases. By incorporating modified residues like 2-amino-uridine, the catalytic repertoire of these nucleic acids can be significantly expanded. nih.govresearchgate.net

The introduction of a primary amino group from 2-amino-uridine can provide a catalytic group analogous to the side chain of the amino acid lysine (B10760008). nih.gov This allows the ribozyme or deoxyribozyme to participate in acid-base catalysis or to form covalent intermediates, reactions that are typically the domain of protein enzymes. youtube.com

For example, researchers have demonstrated that the simultaneous incorporation of nucleotides bearing amino and imidazolyl groups (mimicking lysine and histidine) into a DNA library can lead to the selection of deoxyribozymes with significantly enhanced catalytic rates for RNA cleavage. nih.govnih.gov This approach of "functional doping" allows for the design and evolution of novel nucleic acid catalysts for a wide array of chemical transformations, from RNA ligation and cleavage to peptide bond formation. wikipedia.orgnih.gov This opens up possibilities for their use as therapeutic agents that can cleave viral RNA, as biosensors, and as tools in molecular biology and nanotechnology. nih.govyoutube.com

Molecular Interactions Beyond Nucleic Acid Synthesis

Binding to Ribonucleotide-Binding Proteins (e.g., Viral Nucleocapsid Proteins)

Ribonucleotide-binding proteins are a broad class of proteins that interact with RNA and its constituent nucleotides, playing roles in RNA metabolism, transport, and regulation. A key subclass includes viral nucleocapsid proteins, which are crucial for packaging the viral genome and participating in the virus replication cycle. acs.org These proteins often possess specific pockets to bind nucleotides. While extensive research exists on the binding of canonical nucleotides, specific structural and functional data for 2-Amino-uridine-5'-monophosphate are limited. However, general principles of nucleotide recognition provide a framework for understanding its potential interactions.

The specific recognition of a nucleotide by a protein is a multifactorial process involving a combination of electrostatic interactions, hydrogen bonds, and stacking interactions. For ribonucleoside 5'-monophosphates, the phosphate (B84403) group is a key recognition motif. It typically binds to a positively charged pocket on the protein surface, often characterized by a conserved pattern of basic amino acid residues like arginine and lysine (B10760008), which form salt bridges with the negatively charged phosphate. acs.orgrcsb.org

The specificity of binding is largely determined by the hydrogen bonding pattern between the nucleobase and the amino acid side chains in the binding pocket. In the case of this compound, the isocytosine (B10225) base presents a unique set of hydrogen bond donors and acceptors compared to canonical pyrimidines like uracil (B121893) or cytosine.

The exocyclic amino group at the C2 position acts as a hydrogen bond donor.

The ring nitrogen at N3 is a hydrogen bond acceptor.

The carbonyl group at the C4 position serves as a hydrogen bond acceptor.

This distinct arrangement allows for specific recognition by a protein pocket lined with complementary amino acid residues capable of forming a precise network of hydrogen bonds. For instance, the crystal structure of UMP/CMP kinase, an enzyme that phosphorylates UMP and CMP, shows that the specificity for the uracil base of UMP is mediated by water molecules that form hydrogen bonds with the base, a mechanism that could also be relevant for modified pyrimidines. acs.orgnih.gov The additional amino group in this compound would offer a direct hydrogen bond donor, potentially altering or enhancing binding affinity and specificity compared to UMP. Structural data for isocytidine (B125971) within an RNA duplex shows its participation in base pairing, confirming the hydrogen bonding potential of its functional groups. rcsb.org

The binding of nucleotides to proteins can have significant functional consequences, most commonly through allosteric regulation. This is a process where binding at one site on the protein influences the activity at another, often distant, site. researchgate.netwikipedia.org For many enzymes, nucleotide binding can act as either an activator or an inhibitor. For example, in ribonucleotide reductases, which are responsible for synthesizing DNA precursors, the binding of ATP or dATP to an allosteric site acts as a switch that turns the enzyme on or off. researchgate.netacs.org

In the context of viral proteins, the binding of specific nucleotides can be crucial for function. For a viral nucleocapsid protein, binding could induce conformational changes that facilitate RNA packaging or assembly of the viral particle. While direct evidence for this compound is not available, studies on other nucleotide analogues have shown that modifications to the base can significantly alter binding affinity and subsequent viral activity. nih.gov The binding of a non-canonical nucleotide like this compound could potentially disrupt or inhibit the normal function of a viral protein that relies on recognizing standard ribonucleotides, a concept explored in the development of antiviral agents. acs.org

Chelation and Coordination Chemistry with Metal Ions

Metal ions are essential cofactors in a vast number of biological processes, and their interaction with nucleotides is fundamental to many enzymatic reactions, including nucleic acid synthesis. nih.govnih.gov this compound possesses multiple potential sites for metal ion coordination, involving both the phosphate moiety and the nucleobase.

The coordination chemistry of nucleotides with metal ions is complex, with several potential binding sites.

Phosphate Group: The phosphate group is a primary and strong binding site for a wide variety of metal ions (M²⁺), especially at lower pH. nih.gov The negatively charged oxygen atoms of the phosphate act as hard Lewis bases, readily coordinating with hard or borderline Lewis acid metal ions like Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, and Zn²⁺. nih.govuzh.ch This interaction is crucial for neutralizing the negative charge of the phosphodiester backbone in nucleic acids and for positioning nucleotides correctly within enzyme active sites. nih.gov

Nucleobase Moieties: The isocytosine base of this compound offers several potential coordination sites, and its behavior differs from the uracil base found in UMP due to the presence of the C2-amino group. Potential metal-binding sites on the base include the N3 ring nitrogen, the C4-carbonyl oxygen, and the C2-amino group. The involvement of these sites typically occurs at higher pH values after the primary coordination to the phosphate group and can lead to the formation of stable five- or six-membered chelate rings. The presence of the C2-amino group provides an additional nitrogen ligand site not present in uridine (B1682114), potentially altering the stability and structure of the resulting metal complexes compared to those formed with UMP. nih.gov

The chelation of metal ions can significantly influence the biochemical behavior of nucleotides. The coordination of a metal ion to the phosphate group neutralizes its charge, which can affect how the molecule crosses biological membranes and interacts with proteins.

Metal ions are also mechanistically critical for the activity of many enzymes that process nucleotides. researchgate.netresearchgate.net For instance, kinases like UMP/CMP kinase, which transfer a phosphate group from ATP to a nucleoside monophosphate, require a divalent metal ion (typically Mg²⁺) for activity. acs.orgnih.govnovocib.com The metal ion coordinates to the phosphate groups of the nucleotide substrate and ATP, helping to orient them for catalysis and stabilizing the transition state. The specific coordination geometry and stability of the metal-nucleotide complex can therefore directly impact the efficiency of the enzymatic reaction. While specific studies on how metal chelation affects the enzymatic processing of this compound are not detailed in the available literature, the principles derived from studies with UMP and other nucleotides suggest that the nature of the coordinated metal ion would be a critical determinant of its activity as a substrate or inhibitor. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Amino Uridine 5 Monophosphate and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and dynamics of molecules in solution, making it ideal for the conformational analysis of nucleotides like 2-Amino-uridine-5'-monophosphate. youtube.comyoutube.com By analyzing various NMR parameters, a detailed picture of the molecule's preferred shape and flexibility can be constructed.

Key NMR parameters for nucleotide conformational analysis include:

Chemical Shifts: The precise resonance frequency of each nucleus (e.g., ¹H, ¹³C, ³¹P) is highly sensitive to its local electronic environment. Changes in chemical shifts upon binding can map interaction surfaces. youtube.com

Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that provides distance constraints between protons that are close to each other (typically < 5 Å). NOEs are crucial for determining the orientation of the nucleobase relative to the sugar, defined by the glycosidic torsion angle (χ). copernicus.org

While a detailed NMR conformational analysis specifically for free this compound is not extensively published, data for its structural analogue, isocytidine (B125971) (iC), within an RNA duplex, r(CiGCGiCG)₂, has been determined by NMR (PDB ID: 1G3A). proteopedia.org In this context, the NMR data confirmed that the duplex adopts an A-form helical structure. The analysis would have involved assigning resonances and measuring J-couplings and NOEs to define the sugar pucker of each residue and the relative positions of the nucleobases, confirming the Watson-Crick-like base pairing between iC and guanosine (B1672433). proteopedia.org Such studies provide benchmarks for understanding the structural consequences of incorporating this modified nucleotide into a nucleic acid chain.

| NMR Parameter | Information Gained | Relevance to this compound |

|---|---|---|

| Chemical Shifts (¹H, ¹³C, ¹⁵N, ³¹P) | Local electronic environment, identification of atoms, mapping binding interfaces. | Provides a fingerprint of the molecule; changes indicate interaction with binding partners. |

| ³J-Couplings | Dihedral angles, particularly for ribose sugar pucker conformation (C2'-endo vs. C3'-endo). | Determines the shape of the sugar ring, a key element of its overall 3D structure. |

| Nuclear Overhauser Effects (NOEs) | Inter-proton distances (< 5 Å), defines glycosidic bond torsion angle (syn vs. anti). | Orients the 2-amino-uracil base relative to the ribose-phosphate backbone. |

X-ray Crystallography of this compound-Protein Co-complexes

While X-ray crystallography is a gold-standard technique for visualizing molecular interactions at atomic resolution, publicly available crystal structures feature 2-amino-uridine (isocytidine) primarily within nucleic acid duplexes rather than in co-complexes with proteins. The structural data available from the Protein Data Bank (PDB), such as entry 1G3A, is derived from NMR spectroscopy. proteopedia.org However, the principles of structural elucidation remain. Had a crystal structure of this compound in a protein binding pocket been determined, the analysis would reveal precise details of the binding mode.

In a hypothetical protein-ligand complex, X-ray crystallography would identify the specific binding pocket and the key amino acid residues that form interactions with this compound. nih.gov The electron density map would allow for the precise placement of the ligand and the surrounding protein side chains.

Key interactions that would be elucidated include:

Hydrogen Bonds: The 2-amino group, the carbonyl oxygen, and the ribose hydroxyls of the ligand are all potential hydrogen bond donors and acceptors. Crystallography would reveal specific interactions with protein backbone amides/carbonyls or side chains (e.g., Asp, Glu, Asn, Gln, Arg).

Van der Waals Contacts: The shape complementarity between the ligand and the pocket is defined by numerous van der Waals interactions. rcsb.org

Electrostatic Interactions: The negatively charged phosphate (B84403) group would be expected to interact favorably with positively charged residues like Arginine or Lysine (B10760008), or with a metal cofactor. rcsb.org

In the context of the known RNA duplex structure (PDB ID: 1G3A), the "binding pocket" is the local environment within the A-form helix. proteopedia.org The key interacting "residues" are the adjacent nucleotides. The structure shows the isocytidine base forming hydrogen bonds with a guanosine base in a manner analogous to a standard C-G pair.

Water molecules are frequently observed at the interface of protein-ligand complexes and play a critical role in mediating interactions and stabilizing the bound conformation. ias.ac.innih.gov A high-resolution crystal structure would reveal the positions of ordered water molecules that bridge the ligand to the protein. researchgate.net These water-mediated hydrogen bonds increase the plasticity and adaptability of the binding interface, allowing for high-affinity recognition. nih.govresearchgate.net For example, a water molecule might form a hydrogen bond with the ligand's 2-amino group and simultaneously with a backbone carbonyl oxygen of the protein, creating an indirect but crucial link. In nucleic acid structures, ordered water molecules in the major and minor grooves contribute significantly to helix stability.

Cryo-Electron Microscopy (Cryo-EM) for Large Enzyme Complexes

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large and dynamic macromolecular complexes that are often intractable by crystallography or NMR. youtube.com This is particularly relevant for studying enzymes involved in nucleotide metabolism, which can form large, multi-subunit assemblies.

A pertinent example is the structural study of human uridine (B1682114) 5′-monophosphate (UMP) synthase (UMPS), a bifunctional enzyme (52 kDa monomer) that catalyzes the final steps of UMP biosynthesis. nih.gov Cryo-EM studies revealed that UMPS can exist in different oligomeric states, including an active dimer and inactive, higher-order multimolecular condensates. nih.gov Although this study focuses on the product UMP, it illustrates the power of cryo-EM to capture different functional states of a large complex. If this compound were an inhibitor or substrate for a large enzyme, cryo-EM could be used to visualize the entire complex in its presence, revealing how ligand binding might induce conformational changes across distant domains or alter the oligomeric state of the enzyme. youtube.com

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a fundamental biophysical technique used to obtain a complete thermodynamic profile of a binding interaction in solution. researchgate.netiitkgp.ac.in It directly measures the heat released (exothermic) or absorbed (endothermic) as a ligand is titrated into a solution containing its binding partner. numberanalytics.com A single ITC experiment can determine the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. researchgate.net

For the interaction of this compound with a target protein, ITC would provide invaluable data on the forces driving the binding.

Binding Affinity (Kₐ or K₋): Quantifies the strength of the interaction.

Enthalpy (ΔH): Reflects the change in heat content upon binding, related to the formation and breaking of hydrogen bonds and van der Waals interactions.

Entropy (ΔS): Represents the change in disorder, arising from the displacement of water molecules and changes in conformational freedom of the ligand and protein.

| Parameter | Value | Interpretation |

|---|---|---|

| Stoichiometry (n) | 1.05 | Indicates a 1:1 binding ratio of ligand to protein. |

| Binding Affinity (Kₐ) | 2.5 x 10⁶ M⁻¹ | Strong binding interaction. |

| Dissociation Constant (K₋) | 0.4 µM | Sub-micromolar affinity. |

| Enthalpy (ΔH) | -8.5 kcal/mol | The interaction is enthalpically driven and exothermic, likely due to favorable hydrogen bond formation. |

| Entropy (TΔS) | +2.0 kcal/mol | The interaction is entropically favorable, possibly due to the release of ordered water molecules from the binding interface. |

| Gibbs Free Energy (ΔG) | -10.5 kcal/mol | The overall binding process is spontaneous and thermodynamically favorable. |

Surface Plasmon Resonance (SPR) for Kinetic Binding Studies

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring biomolecular interactions. nih.govebi.ac.uk It provides precise data on the kinetics of a binding event, namely the association rate (kₐ) and the dissociation rate (k₋). nicoyalife.com In a typical SPR experiment, a protein (ligand) is immobilized on a sensor chip surface, and a solution containing this compound (analyte) flows over it. Binding is detected as a change in the refractive index at the surface, which is proportional to the change in mass. youtube.com

The key kinetic parameters obtained from SPR are:

Association Rate Constant (kₐ or kₒₙ): Measures how quickly the ligand and analyte form a complex.

Dissociation Rate Constant (k₋ or kₒբբ): Measures the stability of the complex, or how quickly it breaks apart.

Equilibrium Dissociation Constant (K₋): Calculated as the ratio k₋/kₐ, it represents the affinity of the interaction and can be used to validate data from techniques like ITC. youtube.com

| Parameter | Value | Interpretation |

|---|---|---|

| Association Rate (kₐ) | 5.0 x 10⁵ M⁻¹s⁻¹ | Moderately fast on-rate for complex formation. |

| Dissociation Rate (k₋) | 2.0 x 10⁻¹ s⁻¹ | The complex has a half-life of a few seconds, indicating a relatively stable interaction. |

| Dissociation Constant (K₋) | 0.4 µM | The affinity calculated from kinetic rates is consistent with thermodynamic measurements. |

Synthetic Methodologies and Analog Development

Chemo-Enzymatic Synthesis of 2-Amino-uridine-5'-monophosphate

Chemo-enzymatic methods offer an environmentally friendly and efficient alternative to traditional multi-step chemical syntheses by utilizing the high selectivity and catalytic power of enzymes. nih.gov These approaches often reduce the need for protecting groups and can lead to higher yields under milder reaction conditions.

Optimization of Biocatalytic Reaction Conditions

The efficiency of biocatalytic synthesis is highly dependent on reaction conditions. For the synthesis of related nucleoside monophosphates, key parameters that are often optimized include temperature, pH, substrate concentration, and enzyme loading. For instance, in the enzymatic synthesis of pseudouridine-5'-phosphate (ΨMP), a structural isomer of uridine (B1682114) monophosphate, a compromise between the formation rate and the final concentration was achieved at a uridine concentration of 1.0 M. nih.gov The temperature optimum for this specific cascade reaction was found to be 30 °C. nih.gov

The presence of cofactors can also be critical. In the same ΨMP synthesis, the activities of the enzymes DeoB and YeiN were dependent on the concentration of Mn²⁺, with saturation achieved at ≥ 10 mM. nih.gov Similarly, in the production of cytidine (B196190) 5'-monophosphate (5'-CMP), the use of uridine-cytidine kinase requires a phosphate (B84403) donor like ATP. nih.gov Optimizing the concentrations of these cofactors is essential for maximizing product yield.

A study on the production of ΨMP from UMP demonstrated that a double variant of E. coli PpnN (RY) showed significantly higher specific activity and was less sensitive to product inhibition compared to the wild-type enzyme. nih.gov This highlights the importance of enzyme engineering in optimizing biocatalytic processes. By using the RY variant, a five-fold increase in productivity was achieved. nih.gov

| Parameter | Optimal Condition/Observation | Reference |

| Substrate Concentration | ~1.0 M Uridine for ΨMP synthesis | nih.gov |

| Temperature | 30 °C for ΨMP cascade reaction | nih.gov |

| Cofactor Concentration | ≥ 10 mM Mn²⁺ for DeoB and YeiN activity | nih.gov |

| Enzyme Engineering | RY double variant of PpnN showed ~5-fold higher specific activity for UMP | nih.gov |

| Product Yield | ≥ 95% for ΨMP from UMP rearrangement | nih.gov |

Enzyme Immobilization Techniques for Sustainable Production

Enzyme immobilization is a key strategy for improving the economic feasibility and sustainability of biocatalytic processes. It allows for easy separation of the enzyme from the reaction mixture, enhances enzyme stability, and enables reuse of the biocatalyst. nih.govbohrium.com

A common method for enzyme immobilization is covalent attachment to a solid support. For example, uracil (B121893) phosphoribosyltransferase (UPRT) from Thermus thermophilus HB8 has been successfully immobilized on glutaraldehyde-activated magnetic iron oxide porous microparticles. nih.gov This immobilized enzyme, MTtUPRT3, was stable over a broad temperature (70-100 °C) and pH (6-8) range and could be reused up to eight times for the synthesis of uridine-5'-monophosphate (UMP). nih.gov

In another example, for the production of 5'-CMP, uridine-cytidine kinase (UCK) and acetate (B1210297) kinase (AcK) were co-immobilized on ε-polylysine-functionalized sepharose. bohrium.com This co-immobilized system showed high immobilization yield and could be recycled 10 times with over 70.6% residual activity. bohrium.com Similarly, uridine-cytidine kinase and polyphosphate kinase have been co-immobilized on a metal chelate resin, allowing for efficient and continuous catalytic reaction for up to five batches with an average molar yield of 91.2%. nih.gov

| Enzyme System | Support Material | Key Finding | Reference |

| Uracil phosphoribosyltransferase (UPRT) | Magnetic iron oxide microparticles | Reusable for up to 8 cycles for UMP synthesis. | nih.gov |

| Uridine-cytidine kinase (UCK) and Acetate kinase (AcK) | ε-polylysine-functionalized sepharose | Retained >70.6% activity after 10 cycles for 5'-CMP production. | bohrium.com |

| Uridine-cytidine kinase and Polyphosphate kinase | Metal chelate resin | Achieved an average molar yield of 91.2% over 5 batches for 5'-CMP production. | nih.gov |

Chemical Synthesis Strategies for this compound

Purely chemical synthesis provides a versatile route to this compound and its analogs, allowing for the introduction of a wide range of modifications that may not be accessible through enzymatic methods.

Protecting Group Chemistry and Phosphorylation Methods

The chemical synthesis of nucleosides and nucleotides requires a careful strategy of protecting reactive functional groups to ensure regioselectivity during chemical transformations. For the synthesis of nucleoside phosphoramidites, which are key building blocks for oligonucleotide synthesis, the reactive hydroxy and exocyclic amino groups of the nucleoside are typically protected. wikipedia.org Common protecting groups for the 5'-hydroxyl group include the dimethoxytrityl (DMT) group. researchgate.net The 2'-hydroxyl group can be protected as a tert-butyldimethylsilyl (TBDMS) ether. researchgate.net The choice of protecting groups is critical and they must be stable to the reaction conditions used for subsequent modifications and be removable without affecting the final product. nih.gov

Phosphorylation is a key step in the synthesis of nucleoside monophosphates. This can be achieved using various phosphorylating agents. For instance, protected ribonucleosides can be converted to phosphoramidites using reagents like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. researchgate.net Another approach is the Khorana–Moffatt procedure, which involves the coupling of a sugar monophosphate with uridine 5′-monophosphomorpholidate. nih.gov

A recent development has shown that 2-aryl-4-(dimethylamino)pyridine-N-oxides can catalyze the chemoselective phosphorylation of hydroxyl-containing amino acid derivatives and polyols with phosphoryl chlorides, mimicking kinase-like reactivity. rsc.org

Development of Nucleoside Phosphoramidates for Intracellular Delivery in Research

A significant challenge in the application of nucleoside monophosphates in cellular studies is their poor membrane permeability due to their negative charge. To overcome this, prodrug strategies have been developed, with nucleoside phosphoramidates being a prominent example. nih.gov

Phosphoramidates are derivatives of nucleoside monophosphates where one or more of the acidic protons of the phosphate group are replaced with an amino acid or another amine-containing moiety. nih.gov These modifications mask the negative charge of the phosphate group, facilitating passive diffusion across cell membranes. Once inside the cell, the phosphoramidate (B1195095) is designed to be enzymatically cleaved, releasing the active nucleoside monophosphate. nih.gov For example, stable and water-soluble amino acid phosphomonoester amidates of AZT have been synthesized and shown to be enzymatically converted to the corresponding monophosphates intracellularly. nih.gov

The development of phosphoramidite (B1245037) building blocks of modified nucleosides is crucial for their incorporation into oligonucleotides using automated solid-phase synthesis. For instance, 2'-Deoxy-2'-(N-trifluoroacetyl)amino-5'-O-DMTr-uridine 3'-CED phosphoramidite is an analog used for the synthesis of modified DNA or RNA. broadpharm.com

Synthesis of Derivatives and Conjugates for Research Probes

The synthesis of derivatives and conjugates of this compound is essential for creating research probes to study biological processes. These modifications can include the introduction of fluorescent labels, photo-crosslinkers, or affinity tags.

For example, C-5 substituted uridine derivatives have been synthesized and used to create affinity probes for glycosyltransferases. nih.gov UDP-5-propylamine and its derivatives were synthesized through Heck alkylation of 5-mercuriuridines followed by hydrogenation. nih.gov These derivatives were then used as competitive inhibitors and for the preparation of affinity chromatography columns. nih.gov

The synthesis of photoactive RNA phosphoramidites, such as those containing 5-bromouridine, 5-iodouridine, and O4-triazolouridine, allows for the site-specific incorporation of photoreactive probes into RNA sequences. researchgate.net These probes can be used to study RNA-protein interactions and RNA structure.

Furthermore, a postsynthetic strategy has been developed for introducing 2,6-diaminopurine (B158960) and other 2-amino group-containing ligands into oligonucleotides using a 2-fluoro-6-amino-adenosine precursor. acs.orgnih.gov The electronegative fluorine at the 2-position deactivates the 6-amino group, obviating the need for a protecting group, and allows for simple nucleophilic substitution with an amine to introduce the desired functionality. acs.orgnih.gov

Fluorescently Labeled this compound

The introduction of a fluorescent group onto this compound creates a powerful probe for monitoring nucleic acid structure and dynamics. The intrinsic fluorescence of natural nucleic acid bases is generally too low to be useful for analytical purposes. Therefore, the site-specific incorporation of a fluorescent analog is a common strategy. nih.gov

Synthetic Strategies

While direct synthesis of fluorescently labeled this compound is not extensively detailed in the literature, established bioconjugation techniques can be applied. The primary amino group at the C2 position of the pyrimidine (B1678525) ring serves as a convenient handle for chemical modification. A common approach involves the reaction of the amino group with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate derivative of the fluorophore.

Another potential strategy involves modifying the uridine scaffold at different positions before or after phosphorylation. For instance, a "clickable" functional group, like an alkyne, could be introduced at the 2'-position of the ribose sugar. nih.gov This allows for the subsequent attachment of an azide-containing fluorophore via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. nih.gov This postsynthetic modification approach offers flexibility in the choice of fluorescent label. nih.gov

Properties and Applications

The utility of a fluorescent nucleotide analog is highly dependent on its photophysical properties. An ideal probe should have a high fluorescence quantum yield, be sensitive to its local environment, and cause minimal perturbation to the biological system under study. nih.gov For example, 2-aminopurine (B61359), a fluorescent analog of adenine, exhibits a quantum yield that is highly sensitive to base stacking and local conformation, making it an excellent probe for DNA and RNA structure. nih.gov

Fluorescently labeled this compound analogs could be used in a variety of applications, including:

Fluorescence Resonance Energy Transfer (FRET): As part of a FRET pair, these analogs can be used to measure distances and detect conformational changes in nucleic acids and protein-nucleic acid complexes. nih.gov

Enzyme Assays: Monitoring the change in fluorescence upon enzymatic incorporation of the analog into a growing nucleic acid chain.

Cellular Imaging: Visualizing the localization and transport of specific RNA molecules within living cells. nih.gov

A variety of fluorescent dyes can be used for labeling, each with distinct spectral properties. The choice of dye depends on the specific application and available instrumentation.

| Feature | Description |

| Excitation Max (λex) | The wavelength of light that the fluorophore absorbs most efficiently. |

| Emission Max (λem) | The wavelength of light that the fluorophore emits most intensely after excitation. |

| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency. |

| Applications | Use in FRET, enzyme assays, cellular imaging. |

Biotinylated Analogs for Affinity Studies

Biotinylation, the covalent attachment of biotin (B1667282), is a widely used technique for labeling and purifying nucleic acids and their interacting partners. The extremely high affinity between biotin and avidin (B1170675) (or streptavidin) (Kd ≈ 10-15 M) forms the basis of many powerful affinity-based applications. researchgate.net

Synthetic Methodologies

The synthesis of biotinylated this compound can be readily achieved by coupling the 2-amino group with an activated form of biotin. A common method involves reacting the nucleotide with an N-hydroxysuccinimide ester of biotin (Biotin-NHS). biorxiv.org This reaction is typically carried out in a suitable buffer at room temperature. biorxiv.org Often, a linker or spacer arm is placed between the biotin molecule and the nucleotide to minimize steric hindrance and ensure that the biotin is accessible for binding to streptavidin. nih.gov

An alternative one-step synthesis involves the direct coupling of an amine-modified nucleotide with 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC). researchgate.net For instance, a derivative like adenosine (B11128) 5'-(6-aminohexyl) phosphoramide (B1221513) can be synthesized and then conjugated to biotin. researchgate.net A similar strategy could be applied to this compound.

Purification of the resulting biotinylated nucleotide is typically achieved using chromatographic techniques such as ion-exchange chromatography or reverse-phase high-performance liquid chromatography (HPLC). nih.gov

Applications in Affinity Studies

Biotinylated ligands are invaluable tools for studying molecular interactions without the need for radioactive materials. nih.gov Once a nucleic acid is labeled with a biotinylated analog of this compound, it can be used as a "bait" to capture and identify binding partners.

Key applications include:

Affinity Purification: Biotin-labeled RNA or DNA can be selectively captured from a complex mixture, such as a cell lysate, using streptavidin-coated beads. biorxiv.org The bound molecules, including specific RNA-binding proteins, can then be eluted and identified by techniques like mass spectrometry. biorxiv.org

Receptor-Ligand Interaction Studies: These analogs can be used to characterize binding proteins and receptors. nih.gov The high specificity of the biotin-streptavidin interaction allows for the isolation and identification of even low-abundance receptor molecules. nih.gov

Affinity Chromatography: Biotin-labeled polynucleotides can be quantitatively retained on avidin-sepharose columns, enabling their separation and purification. pnas.org

It is important to note that the process of biotinylation can increase the hydrophobicity of the labeled molecule, which may in some cases lead to non-specific binding. nih.gov Therefore, appropriate controls are essential in affinity-based experiments. nih.gov

Computational and Theoretical Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of a molecule. These calculations can predict molecular geometry, charge distribution, and reactivity descriptors. For a molecule like 2-Amino-uridine-5'-monophosphate, QM methods can be used to understand the electronic landscape that governs its chemical behavior.

Table 1: Representative Quantum Mechanical Calculation Parameters for Nucleotide Analysis

| Parameter | Description | Typical Method | Application to this compound |

|---|---|---|---|

| Geometry Optimization | Finding the lowest energy conformation of the molecule. | DFT (e.g., B3LYP functional with a basis set like 6-31G*) | To determine the stable 3D structure of the molecule. |

| Frequency Analysis | Calculation of vibrational frequencies to confirm a true energy minimum and to predict infrared spectra. | DFT | To ensure the optimized geometry is a stable state and not a transition state. |

| Frontier Molecular Orbital (FMO) Analysis | Calculation of the HOMO and LUMO energies and distributions. | DFT | To predict sites of electrophilic and nucleophilic attack and to estimate chemical reactivity. |

| Natural Bond Orbital (NBO) Analysis | Analysis of the electron density to understand charge distribution and bonding interactions. | DFT | To determine the partial charges on each atom, which are crucial for understanding intermolecular interactions. |

Molecular Dynamics (MD) Simulations of this compound in Aqueous Solution and Protein Active Sites

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, such as in water or within the binding pocket of a protein.

In an aqueous solution, MD simulations can reveal how the molecule interacts with surrounding water molecules, its conformational flexibility, and the dynamics of its hydration shell. This information is crucial for understanding its solubility and how it presents itself for binding to a target protein.

When placed within the active site of a protein, MD simulations can elucidate the specific interactions that stabilize the ligand-protein complex. These simulations can track the formation and breaking of hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. While specific MD studies on this compound are not prominent, the methodology is widely used. For instance, MD simulations have been employed to study the binding of various nucleotide analogs to their target enzymes, providing insights into the dynamic nature of these interactions. nih.gov

Docking Studies for Ligand-Target Prediction and Affinity Estimation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can be used to predict its potential protein targets and to estimate the strength of the binding affinity.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to evaluate the fitness of different binding poses. This can help in identifying key amino acid residues involved in the interaction and in predicting whether the molecule is likely to be an inhibitor or a substrate of the enzyme. While specific docking studies for this compound are not widely published, the methodology is a standard tool in drug discovery and has been applied to a vast number of nucleotide-like compounds to predict their biological targets. nih.gov

Table 2: Key Steps in a Typical Molecular Docking Study

| Step | Description | Relevance to this compound |

|---|---|---|

| 1. Ligand Preparation | Generating a 3D structure of the ligand and assigning appropriate charges and atom types. | Creating a computationally ready model of this compound. |

| 2. Target Preparation | Obtaining the 3D structure of the protein target (from PDB or homology modeling) and defining the binding site. | Identifying potential enzyme targets for this compound. |

| 3. Docking | Placing the ligand into the binding site in various orientations and conformations. | Predicting the most likely binding pose of the molecule in the active site. |

| 4. Scoring and Analysis | Using a scoring function to rank the different poses and analyzing the interactions in the best-ranked pose. | Estimating the binding affinity and identifying key interactions for lead optimization. |

Computational Design of this compound-Binding Molecules

The field of computational protein design aims to create novel proteins with specific functions, such as binding to a particular small molecule. nih.gov Computational methods can be used to design proteins or other molecules that specifically recognize and bind to this compound. This has potential applications in creating biosensors, developing new therapeutic agents, or engineering novel metabolic pathways.

The design process typically involves creating a computational model of a protein scaffold and then using algorithms to mutate the amino acid sequence to create a binding pocket that is complementary in shape and chemical properties to the target molecule. These designs can then be experimentally validated. While there are no specific reports on the design of proteins to bind this compound, the general principles of computational design are well-established for other small molecules and could be readily applied. nih.gov

Similarly, computational methods are used to design small molecule inhibitors that can bind to the active sites of enzymes. If this compound were identified as a substrate for a particular enzyme, these methods could be used to design molecules that mimic its structure and block the enzyme's activity.

Methodological Approaches for Studying 2 Amino Uridine 5 Monophosphate

Chromatographic Techniques for Separation and Purification (HPLC, FPLC)

The separation and purification of 2-amino-uridine-5'-monophosphate, a modified nucleotide, relies on established chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Fast Protein Liquid Chromatography (FPLC). These methods are crucial for isolating the compound from complex mixtures, such as enzymatic reaction products or cellular extracts.

High-Performance Liquid Chromatography (HPLC):

HPLC is a widely used technique for the analysis and purification of nucleotides. For compounds like this compound, reversed-phase (RP) HPLC is often employed. In this method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

Key parameters that are optimized for the separation of nucleotides include:

Mobile Phase Composition: A gradient elution is typically used, where the concentration of an organic solvent (like acetonitrile (B52724) or methanol) in an aqueous buffer is gradually increased. This allows for the separation of compounds with a wide range of polarities. nih.gov The aqueous component often contains a buffer to control pH and an ion-pairing reagent.